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molecular formula C14H13FN4 B8746132 N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine CAS No. 87035-14-1

N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine

Cat. No. B8746132
M. Wt: 256.28 g/mol
InChI Key: RFBDWLLNPKLFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04654350

Procedure details

A mixture of 16.76 g of 4-chloro-3-methyl-3H-imidazo(4,5-c)pyridine and 30 g of o-fluorobenzylamine is melted at 180° for 2 hours. After customary working up, 4-o-fluorobenzylamino-3-methyl-3H-imidazo-(4,5-c)pyridine of m.p. 163°-164° is obtained.
Quantity
16.76 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]2[N:8]([CH3:11])[CH:9]=[N:10][C:6]=2[CH:5]=[CH:4][N:3]=1.[F:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH2:15][NH2:16]>>[F:12][C:13]1[CH:20]=[CH:19][CH:18]=[CH:17][C:14]=1[CH2:15][NH:16][C:2]1[C:7]2[N:8]([CH3:11])[CH:9]=[N:10][C:6]=2[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
16.76 g
Type
reactant
Smiles
ClC1=NC=CC2=C1N(C=N2)C
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(CN)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CNC2=NC=CC3=C2N(C=N3)C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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